molecular formula C4H5N3O B1619596 2-Pyrazinamine 4-oxide CAS No. 6863-77-0

2-Pyrazinamine 4-oxide

Cat. No.: B1619596
CAS No.: 6863-77-0
M. Wt: 111.1 g/mol
InChI Key: RNJSCNQGWWUIOG-UHFFFAOYSA-N
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Description

“2-Pyrazinamine 4-oxide” is also known as "Pyrazinamine, 4-oxide (9CI)" . It has a molecular formula of C4H5N3O and a molecular weight of 111.1 . The compound is also referred to as "4-oxidopyrazin-4-ium-2-amine" .


Synthesis Analysis

The synthesis of pyrazinamide analogues, which could include “this compound”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C4H5N3O . The exact mass of the molecule is 111.04300 .


Chemical Reactions Analysis

Amine oxides, such as “this compound”, are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.43g/cm3 . It has a boiling point of 453.2ºC at 760 mmHg . The compound’s LogP value is 0.67350, and its index of refraction is 1.646 .

Mechanism of Action

While the mechanism of action for “2-Pyrazinamine 4-oxide” specifically is not detailed in the search results, it’s worth noting that pyrazinamide, a related compound, diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid .

Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSCNQGWWUIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297973
Record name 2-Pyrazinamine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-77-0
Record name 2-Pyrazinamine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC119868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrazinamine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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